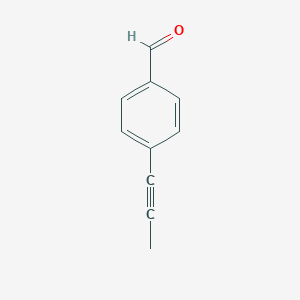

4-(Prop-1-yn-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-prop-1-ynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXIWRKYHHMITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479293 | |

| Record name | 4-(Prop-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172508-29-1 | |

| Record name | 4-(Prop-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Scope Pertaining to the Chemical Compound 4 Prop 1 Yn 1 Yl Benzaldehyde

4-(Prop-1-yn-1-yl)benzaldehyde leverages the dual reactivity of its functional groups. Its primary role in research is that of a versatile building block for synthesizing more complex, often heterocyclic, structures.

The most common method for synthesizing this compound is the Sonogashira cross-coupling reaction. thieme-connect.de This typically involves the reaction of a 4-halobenzaldehyde, such as 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde, with propyne (B1212725) gas. organic-chemistry.org The reaction is catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base. organic-chemistry.orgorganic-chemistry.org Modified procedures have been developed to perform this coupling at low temperatures, avoiding the need for high pressures and making the process safer and more scalable. organic-chemistry.org

Once synthesized, this compound serves as a key intermediate. The aldehyde group can be used as a handle for further transformations, while the alkyne moiety is available for coupling reactions. For instance, the aldehyde can react with anilines to form imines, which can then undergo further cyclization reactions. The alkyne can participate in cycloadditions or other cross-coupling reactions to build intricate molecular frameworks. This dual functionality makes it an attractive starting material for creating libraries of compounds for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 172508-29-1 |

| Appearance | Not specified; likely a solid or oil |

| Solubility | Soluble in common organic solvents |

This table is generated based on general chemical database information.

Structural Analogs and Their Relevance in Research: a Focus on Propargyloxybenzaldehydes

Strategies for Direct C-C Bond Formation Involving the Propynyl Moiety

The most direct methods for synthesizing this compound and its isomers involve the creation of a carbon-carbon bond between the benzaldehyde ring and the propynyl group. Cross-coupling reactions are particularly prominent in this regard.

Cross-Coupling Reactions for Aryl-Alkyne Linkage (e.g., Sonogashira-type Methodologies)

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The general scheme involves the coupling of an aryl halide, such as 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde, with propyne (B1212725).

The reaction mechanism is understood to involve two interconnected catalytic cycles. sci-hub.se The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. sci-hub.se The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne, which is then transferred to the palladium complex. sci-hub.se The reaction is versatile and can be conducted under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

A specific application involves a migratory Sonogashira reaction for the synthesis of this compound. rsc.org Another example is the synthesis of the isomeric 2-(1-propyn-1-yl)benzaldehyde, which utilizes a palladium catalyst like Pd(PPh₃)₄ and copper(I) iodide as a co-catalyst in an amine solvent such as triethylamine.

| Component | Function | Examples | Source |

|---|---|---|---|

| Aryl Halide | Aromatic substrate providing the benzaldehyde moiety. Reactivity order: I > Br > Cl. | 4-Iodobenzaldehyde, 4-Bromobenzaldehyde, 2-Iodobenzaldehyde | wikipedia.org |

| Terminal Alkyne | Provides the propynyl group. | Propyne, Trimethylsilylacetylene (followed by deprotection) | wikipedia.org |

| Palladium Catalyst | Primary catalyst for the cross-coupling cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | sci-hub.se |

| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide intermediate. | Copper(I) iodide (CuI) | wikipedia.org |

| Base | Acts as a solvent and neutralizes the HX by-product. | Triethylamine (TEA), Diisopropylamine (DIPA), Pyrrolidine | wikipedia.org |

Grignard Reactions in the Construction of Propynyl-Substituted Aromatic Systems

Grignard reagents, with the general formula RMgX, are potent carbon-based nucleophiles used extensively in the formation of new carbon-carbon bonds. masterorganicchemistry.comchemguide.co.uk For the synthesis of propynyl-substituted aromatics, a key intermediate is propynylmagnesium bromide, which can be formed by the deprotonation of propyne using a stronger Grignard reagent like ethylmagnesium bromide. adichemistry.com

While the direct addition of a Grignard reagent to an aldehyde typically yields a secondary alcohol after workup, masterorganicchemistry.comorganicchemistrytutor.com these reagents can be used in transition metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) to form a direct C-C bond between an sp-hybridized carbon and an aromatic ring. In such a hypothetical pathway, propynylmagnesium bromide would be coupled with a 4-halobenzaldehyde (where the aldehyde group is suitably protected) in the presence of a palladium or nickel catalyst.

The primary role of the Grignard reagent in this context is as a source of a nucleophilic propynyl group that can be transferred to an electrophilic aromatic carbon center via a catalytic cycle, similar in principle to other cross-coupling reactions. The high reactivity and strong basicity of Grignard reagents necessitate anhydrous conditions for their preparation and use, as they readily react with protic solvents like water to form alkanes. chemguide.co.uk

Synthesis via Functional Group Interconversion and Derivatization from Precursors

An alternative to direct C-C bond formation is the synthesis of the target molecule from precursors that already contain either the aldehyde or the alkyne functionality. This involves modifying the existing functional groups to arrive at the desired product.

O-Propargylation of Hydroxybenzaldehydes as a Precursor Route (e.g., 4-(Prop-2-yn-1-yloxy)benzaldehyde Synthesis)

A common strategy involves the synthesis of a related compound, 4-(prop-2-yn-1-yloxy)benzaldehyde, which serves as a precursor or an analogue in various research contexts. This synthesis is achieved through the O-propargylation of 4-hydroxybenzaldehyde (B117250). researchgate.netprepchem.com The reaction is a Williamson ether synthesis, where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, displacing a halide from a propargyl source. researchgate.net

The reaction is typically carried out by treating 4-hydroxybenzaldehyde with propargyl bromide or a related 3-halopropyne in the presence of a base in a suitable solvent. prepchem.comnih.gov The base deprotonates the hydroxyl group of the benzaldehyde to form the more nucleophilic phenoxide.

| Starting Material | Reagent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Propargyl bromide | K₂CO₃ | Acetone | Reflux (~60 °C) | 83% | prepchem.com |

| 4-Hydroxybenzaldehyde | Propargyl bromide | K₂CO₃ | Acetone | 60 °C | Not specified | researchgate.net |

| 4-Hydroxybenzaldehyde | 3-Bromoprop-1-yne | K₂CO₃ | 1-Methyl-pyrrolidin-2-one | 473 K (200 °C) | 60% | researchgate.net |

| 3,4-Dihydroxybenzaldehyde | Propargyl bromide | K₂CO₃ | Acetone | Reflux | 87% | nih.gov |

| 4-Hydroxy-3-methoxybenzaldehyde | Propargyl bromide | K₂CO₃ | DMF | Room Temp | 78% | iucr.org |

Preparation of Aldehyde Precursors with Alkyne Functionality

Synthesizing the aldehyde group onto an aromatic ring that already bears the propynyl moiety is another valid approach. This involves functional group interconversion on a suitable precursor. A prominent method for converting aldehydes into terminal alkynes is the Corey-Fuchs reaction, which could be used in reverse conceptually. aalto.firsc.org

A more direct synthetic route would start with a compound like 1-bromo-4-(prop-1-yn-1-yl)benzene. This precursor itself can be synthesized via a Sonogashira coupling. The aldehyde group can then be introduced through several methods:

Formylation via Metal-Halogen Exchange : The bromo-substituted precursor can undergo a lithium-halogen exchange by reacting with an organolithium reagent (e.g., n-butyllithium). The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to produce the aldehyde after acidic workup. rsc.org

Oxidation of a Benzyl (B1604629) Alcohol : The bromo-precursor could be converted to a Grignard or organolithium reagent and reacted with formaldehyde (B43269) to yield 4-(prop-1-yn-1-yl)benzyl alcohol. Subsequent oxidation of this primary alcohol using standard oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane) would furnish the desired this compound.

These methods highlight the flexibility of organic synthesis, where the order of bond formation and functional group manipulation can be altered to achieve the target molecule. aalto.finih.gov

Catalytic Approaches in Propynylbenzaldehyde Synthesis

Catalysis is integral to the efficient synthesis of this compound, primarily through cross-coupling reactions. unibas.ch While the standard palladium-copper co-catalyzed Sonogashira reaction is the workhorse, several advanced catalytic strategies have been developed to improve the process. wikipedia.orgsci-hub.se

One such advancement is the development of copper-free Sonogashira couplings . The copper co-catalyst, while effective, can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to side products and reduced yields. sci-hub.se Copper-free methods circumvent this issue by using specialized palladium catalysts and bases that can facilitate the reaction without the need for a copper(I) salt. organic-chemistry.org

Another specialized approach is the migratory Sonogashira reaction , which has been specifically used to prepare this compound. rsc.org This type of reaction involves the isomerization of the alkyne under the reaction conditions, allowing for the use of different starting materials.

The choice of catalyst and ligands is crucial for the success of these transformations. Modern catalysis research focuses on developing highly active and selective catalysts, such as palladium complexes with advanced phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which can offer better stability and turnover numbers. organic-chemistry.orgrsc.org Furthermore, the use of Lewis acids as co-catalysts has been shown to activate substrates towards nucleophilic addition in related systems, representing another potential catalytic strategy. rug.nl The development of catalytic systems that operate under greener conditions, such as in aqueous media, is also an active area of research. organic-chemistry.org

Alkyne Metathesis Catalysis for Propynyl Aromatic Systems

Alkyne metathesis, a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, has emerged as a valuable tool for synthesizing complex molecules, including propynyl aromatic systems. d-nb.info This transformation is catalyzed by organotransition metal complexes, typically high-oxidation-state molybdenum and tungsten alkylidyne species. d-nb.info The reaction proceeds via a [2+2] cycloaddition between the catalyst's metal-carbon triple bond and the substrate's alkyne, forming a metallacyclobutadiene (MCBD) intermediate. d-nb.info Subsequent cycloreversion can then lead to the desired metathesis products.

The scope of alkyne metathesis includes several variations, such as ring-closing alkyne metathesis (RCAM), acyclic diyne metathesis (ADIMET), and alkyne cross metathesis (ACM). d-nb.info For the synthesis of propynyl arenes, ACM is particularly relevant. For example, the metathesis of 1-phenylpropyne can be catalyzed by molybdenum alkylidyne complexes, demonstrating higher activity than classic tungsten-based Schrock catalysts. d-nb.info A significant challenge in these reactions is the removal of the volatile small alkyne byproduct, such as 2-butyne (B1218202) when starting from propynyl substrates, to drive the equilibrium toward product formation. osti.gov

Recent advancements have focused on developing more user-friendly and robust catalysts. researchgate.netnsf.gov Molybdenum and tungsten complexes supported by silanolate ligands have shown high catalytic performance in the metathesis of both internal and terminal alkynes. acs.org Notably, catalysts have been developed that can operate under open-air conditions, a significant step forward from the highly moisture- and air-sensitive systems traditionally required. researchgate.net One such system, based on a molybdenum precursor and a tris(2-hydroxyphenyl)methane ligand, provides excellent yields (typically >90%) in open air, comparable to those achieved under an inert argon atmosphere. researchgate.net These developments expand the practical applicability of alkyne metathesis for constructing intricate propynyl aromatic architectures. osti.gov

Table 1: Comparison of Catalysts in Alkyne Metathesis of a Heteroatom-Containing Substrate Metathesis of 1-(benzyloxy)-4-(prop-1-yn-1-yl)benzene

| Catalyst Precursor | Ligand Type | Yield (%) | Conditions |

|---|---|---|---|

| [tBuC≡Mo{OSi(OtBu)2Ph}3] | Phenyl-tert-butoxysilanolate | 90 | Toluene, RT, 2h |

| [EtC≡Mo{OSi(OtBu)Ph2}3] | Phenyl-tert-butoxysilanolate | 85 | Toluene, RT, 2h |

| Molybdenum-trisamide alkylidyne precursor | Tris(2-hydroxyphenyl)methane | >90 | CCl4, 70 °C, 30 min, Open Air |

Lewis Acid Catalysis in Carbonyl-Alkyne Metathesis (CAM)

Carbonyl-alkyne metathesis (CAM) is an atom-efficient method for constructing highly functionalized alkene derivatives through the formal exchange of a carbonyl oxygen atom with a carbon-carbon triple bond. mdpi.com This transformation can be effectively catalyzed by various Lewis acids. benthamdirect.com The mechanism is highly dependent on the nature of the Lewis acid catalyst employed. nih.gov

Oxophilic Lewis acids, such as iron(III) chloride (FeCl₃), boron trifluoride (BF₃), or indium(III) chloride (InCl₃), activate the carbonyl group, making it more susceptible to nucleophilic attack by the alkyne. mdpi.comnih.gov This leads to a vinylic cation intermediate, which then undergoes ring closure to form a transient oxetene. A subsequent electrocyclic ring-opening of the strained oxetene intermediate yields the final α,β-unsaturated carbonyl product. nih.gov In contrast, π-electrophilic Lewis acids, like certain silver(I) and gold(I) salts, preferentially coordinate to the alkyne, activating it for nucleophilic attack by the carbonyl oxygen. nih.gov

The utility of Lewis acid-catalyzed CAM has been demonstrated in the synthesis of various carbocyclic and heterocyclic systems. benthamdirect.com For instance, iron(III) chloride has been established as a reliable, inexpensive, and environmentally friendly catalyst for CAM reactions, such as the synthesis of 2H-chromenes. mdpi.com More recently, ytterbium(III) triflate (Yb(OTf)₃) was reported to catalyze a relay reaction involving an initial alkyne-carbonyl metathesis followed by an oxa-Michael addition. acs.org This strategy was successfully applied to the reaction between α-alkynyl naphthalen-2-ols and isatins to produce complex naphtho[2,1-b]furan-1-ones with high diastereoselectivity. acs.org In some cases, the reaction can be interrupted; Lewis acid superelectrophiles can promote a fragmentation of the oxetene intermediate, diverting the reaction from the standard metathesis pathway to form different polycyclic products. umich.edu

Table 2: Selected Lewis Acid Catalysts for Carbonyl-Alkyne Metathesis (CAM) and Related Reactions

| Lewis Acid Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| FeCl3 | Aryl ketone with pendant alkyne | 2H-Chromenes | mdpi.com |

| Yb(OTf)3 | α-Alkynyl naphthalen-2-ols and isatins | Naphtho[2,1-b]furan-1-ones | acs.org |

| GaCl3 | Aryl carbonyls and alkynes | Cyclopentenes, Polyaromatics | umich.edu |

| BF3·OEt2 | Aryl carbonyls and alkynes | α,β-Unsaturated carbonyls | mdpi.comnih.gov |

Heterogeneous Catalysis in Related Aldehyde Derivatizations

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst separation from the reaction products, potential for catalyst recycling, and suitability for continuous flow processes. researchgate.net These benefits are particularly valuable in the synthesis and derivatization of aldehydes, which are key building blocks in chemistry. rug.nl Heterogeneous systems are widely employed for various transformations involving aldehydes, such as oxidation, condensation, and amination reactions. ukzn.ac.zaencyclopedia.pub

One effective method for preparing substituted benzaldehydes is the heterogeneous oxidation of styrene (B11656) or cinnamic acid derivatives using permanganate (B83412) supported on solids like alumina (B75360) or Amberlite IR-120. thieme-connect.com This approach provides a simple and effective route to the desired aldehyde products. thieme-connect.com For other derivatizations, metal oxides serve as robust heterogeneous catalysts. For example, a Ce-V/SiO₂ catalyst has been used for the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives from aromatic aldehydes, malononitrile (B47326), and dimedone. ukzn.ac.za Similarly, Mn/ZrO₂ has been employed to catalyze the condensation of barbituric acid derivatives, aromatic aldehydes, and malononitrile to form pyrano[2,3-d]-pyrimidine derivatives. ukzn.ac.za

More advanced heterogeneous catalysts involve finely dispersed metal nanoparticles on high-surface-area supports. Ruthenium hydroxide (B78521) supported on amino-derivatized magnetic silica (B1680970) nanoparticles has been shown to be an efficient catalyst for the oxidation of biomass-derived alcohols to their corresponding aldehydes and ketones. mdpi.com Another example involves the use of β-cyclodextrin attached to lignin (B12514952) as a support for a catalyst that selectively oxidizes benzyl alcohol to benzaldehyde using hydrogen peroxide as the oxidant, demonstrating good activity and recyclability. mdpi.com These examples highlight the versatility and growing importance of heterogeneous catalysis in developing greener and more efficient synthetic routes for aldehyde-containing molecules. researchgate.netmdpi.com

Table 3: Examples of Heterogeneous Catalysts in Aldehyde Synthesis and Derivatization

| Catalyst | Reaction Type | Reactants | Product |

|---|---|---|---|

| Permanganate on Alumina | Oxidation | Styrene derivatives | Substituted Benzaldehydes |

| Ce-V/SiO2 | Multicomponent Condensation | Aromatic aldehyde, malononitrile, dimedone | 2-Amino-4H-pyran derivatives |

| Mn/ZrO2 | Multicomponent Condensation | Aromatic aldehyde, malononitrile, barbituric acid | Pyrano[2,3-d]-pyrimidine derivatives |

| Ru(OH)x on Magnetic Nanoparticles | Oxidation | Biomass-based alcohols | Carbonylic monoterpenoids |

| Catalyst on Lignin-β-cyclodextrin support | Oxidation | Benzyl alcohol | Benzaldehyde |

Reactions Involving the Aldehyde Functionality

The aldehyde group in this compound readily participates in a variety of classical and contemporary organic reactions, enabling the synthesis of diverse heterocyclic and acyclic compounds.

Condensation Reactions (e.g., Biginelli Reaction, Claisen–Schmidt Condensation)

The Biginelli reaction, a one-pot cyclocondensation, utilizes an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to generate dihydropyrimidinones (DHPMs), which are of significant pharmacological interest. wikipedia.orgchemeurope.comnih.govmdpi.com This multicomponent reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.orgchemeurope.com The reaction mechanism typically begins with the condensation of the aldehyde and urea, followed by the addition of the β-ketoester and subsequent cyclization and dehydration to yield the final DHPM product. wikipedia.orgchemeurope.com The use of this compound in this reaction would produce DHPMs bearing a reactive propargyl group, suitable for further functionalization.

The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone or another aldehyde having an α-hydrogen, in the presence of a base, to form α,β-unsaturated carbonyl compounds. wikipedia.orgmiracosta.edunih.gov This reaction is a type of crossed aldol (B89426) condensation. wikipedia.orgmiracosta.edu When this compound reacts with a ketone like acetone, it can lead to the formation of a mono- or bis-adduct, depending on the reaction conditions. miracosta.edumagritek.commagritek.com The resulting enone products contain both the propargyl and the extended conjugated system, offering multiple sites for subsequent chemical modifications. Studies have shown that these reactions can be carried out efficiently under solvent-free conditions using solid sodium hydroxide as a catalyst. nih.gov

Table 1: Condensation Reactions of this compound

| Reaction Name | Reactants | Key Product Type | Catalyst |

|---|---|---|---|

| Biginelli Reaction | This compound, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | Brønsted or Lewis Acid |

| Claisen-Schmidt Condensation | This compound, Ketone (e.g., Acetone) | α,β-Unsaturated Ketone | Base (e.g., NaOH) |

Schiff Base Formation and Hydrazone Derivatives

The aldehyde functionality of this compound readily condenses with primary amines to form Schiff bases, also known as imines or azomethines. ukm.myijmcmed.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff bases, characterized by a C=N double bond, are valuable intermediates in organic synthesis and have been investigated for various applications. ukm.my

Similarly, reaction with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. researchgate.netresearchgate.nettubitak.gov.tr These compounds, which contain a C=N-N moiety, are a special class of Schiff bases and are known for their diverse biological activities. researchgate.net The synthesis of hydrazone derivatives of this compound has been reported, often as a step in the preparation of more complex heterocyclic systems. researchgate.netnih.gov For instance, the condensation of 4-(prop-2-yn-1-yloxy)benzaldehyde with various hydrazides has been used to create precursors for 1,2,3-triazole hybrids. nih.govrsc.org

Table 2: Synthesis of Schiff Bases and Hydrazones from this compound

| Derivative Type | Reagent | Key Functional Group Formed |

|---|---|---|

| Schiff Base | Primary Amine (R-NH₂) | Imine (C=N-R) |

| Hydrazone | Hydrazine (H₂N-NH₂) | Hydrazone (C=N-NH₂) |

| Substituted Hydrazone | Substituted Hydrazine (e.g., R-NH-NH₂) | Substituted Hydrazone (C=N-NH-R) |

Oxidation and Reduction Transformations of the Aldehyde Group

The aldehyde group of this compound can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The aldehyde can be oxidized to the corresponding 2-(prop-1-yn-1-yl)benzoic acid. Various oxidizing agents can be employed for this transformation. Green chemistry approaches have explored the use of atmospheric oxygen with N-heterocyclic carbene catalysts for the oxidation of benzaldehydes. misericordia.edu Another method involves the use of a silver(II) bipyridyl persulfate complex. rsc.org A tandem oxidation and iodolactonization of related alkenyl benzaldehydes has also been reported, proceeding through an in-situ oxidation to a carboxylic acid intermediate. nih.govacs.org

Reduction: The aldehyde group can be reduced to form 2-(prop-1-yn-1-yl)benzyl alcohol. This can be achieved using various reducing agents. A common method is hydrosilylation, which employs silanes in the presence of a catalyst. researchgate.net

Reactions Involving the Propynyl (Alkyne) Functionality

The terminal alkyne group of this compound is a key functional handle for a variety of coupling and cycloaddition reactions, most notably "click chemistry."

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. acs.orgbeilstein-journals.orgnih.gov This reaction is a cornerstone of "click chemistry" due to its reliability, mild reaction conditions, and broad substrate scope. mdpi.com The process typically involves the in situ generation of the copper(I) catalyst from a copper(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. beilstein-journals.orgmdpi.com

The CuAAC reaction with this compound or its derivatives as the alkyne component and an organic azide as the partner leads to the formation of 1,2,3-triazole hybrid structures. rsc.orgresearchgate.netbohrium.comarkat-usa.org This strategy has been widely used to link the benzaldehyde moiety to various other molecular scaffolds, creating complex molecules with potential applications in medicinal chemistry and materials science. rsc.orgacs.orgresearchgate.net

For example, researchers have synthesized novel 1,2,3-triazole derivatives of 2,3-dihydroquinazolin-4(1H)-one by reacting 4-(prop-2-yn-1-yloxy)benzaldehyde with in situ prepared organic azides. researchgate.net In another study, 1,4-disubstituted 1,2,3-triazoles were prepared from 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde and differently substituted arylpropoxy azides. The reaction conditions for CuAAC are generally mild, often carried out in solvents like DMF or mixtures of t-butanol and water at room temperature or with gentle heating. arkat-usa.org

Table 3: CuAAC Reaction for the Synthesis of 1,2,3-Triazole Hybrids

| Alkyne Component | Azide Component | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Organic Azides | Cu(II) salt + Reductant (e.g., Sodium Ascorbate) | t-BuOH/H₂O | 1,2,3-Triazole derivative of 2,3-dihydroquinazolin-4(1H)-one |

| 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | Arylpropoxy Azides | Copper(II) Sulphate Pentahydrate + Sodium Ascorbate | DMF | 1,4-Disubstituted-1,2,3-triazole |

| Propargylated Fused Pyridines | Azido Derivatives | Copper(II) Sulfate Pentahydrate + Sodium Ascorbate | t-BuOH/H₂O | Fused Pyridine-1,2,3-triazole Hybrids |

Regioselective Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective route to 1,4-disubstituted 1H-1,2,3-triazoles from terminal alkynes and organic azides. researchgate.net In the context of this compound and its derivatives, this reaction has been extensively utilized to synthesize a variety of complex molecules.

One notable application involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with various azides. For instance, its reaction with phenacyl azide leads to the regioselective formation of 2-[1-(2-oxo-2-phenylethyl)-1H- d-nb.infonih.govrsc.orgtriazol-4-ylmethoxy]-benzaldehyde derivatives. nih.gov The regiochemistry of these triazole products has been confirmed using 1D and 2D NMR spectroscopy. nih.gov Similarly, reacting 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with differently substituted arylpropoxy azides furnishes a series of mono- and bis-1,4-disubstituted-1,2,3-triazoles.

The development of novel catalytic systems has further enhanced the utility of this reaction. A highly efficient and environmentally friendly method for the synthesis of 1,4-disubstituted-1H-1,2,3-triazoles utilizes a Benedict's solution/Vitamin C catalyst system at room temperature. researchgate.net Furthermore, metal-free methodologies have been developed, applying an inverse electron-demand 1,3-dipolar cycloaddition approach with alkylidene malononitriles and aromatic azides. rsc.org Copper-free bimetallic catalysts, such as Ag2O–ZnO nanoparticles, have also been reported for the one-pot multicomponent synthesis of these triazoles, where benzyl azides are generated in situ. rsc.org

The versatility of the CuAAC reaction is also demonstrated in the synthesis of more complex heterocyclic systems. For example, 2-amino-N-substituted benzamides can be coupled with 4-(prop-2-yn-1-yloxy)benzaldehyde, followed by a click reaction with in situ prepared organic azides to yield novel 1,2,3-triazole derivatives of 2,3-dihydroquinazolin-4(1H)-one. researchgate.net Additionally, the synthesis of 1,4-disubstituted-sulfonyl-1,2,3-triazoles has been achieved in high yields through the Cu(I)-catalyzed 1,3-dipolar cycloaddition of p-acetamidobenzenesulfonyl azide with terminal alkynes. researchgate.net

The following table summarizes selected examples of the regioselective synthesis of 1,4-disubstituted 1H-1,2,3-triazoles from alkyne-functionalized benzaldehydes:

| Alkyne Reactant | Azide Reactant | Catalyst/Conditions | Product | Reference |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Phenacyl azide | Not specified | 2-[1-(2-oxo-2-phenylethyl)-1H- d-nb.infonih.govrsc.orgtriazol-4-ylmethoxy]-benzaldehyde | nih.gov |

| 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | Arylpropoxy azides | CuSO4·5H2O, Sodium ascorbate, DMF | Mono- and bis-1,4-disubstituted-1,2,3-triazoles | |

| Terminal Alkynes | Organic Azides | Benedict's solution/Vitamin C | 1,4-Disubstituted-1H-1,2,3-triazoles | researchgate.net |

| Alkylidene malononitriles | Aromatic Azides | Base (metal-free) | 1,4-Disubstituted-1,2,3-triazoles | rsc.org |

| Benzyl bromides/Aryl amines (in situ azide formation) | Terminal Alkynes | Ag2O–ZnO nanoparticles | 1,4-Disubstituted-1,2,3-triazoles | rsc.org |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde coupled with 2-amino-N-substituted benzamides | Organic azides (in situ) | Not specified | 1,2,3-Triazole derivatives of 2,3-dihydroquinazolin-4(1H)-one | researchgate.net |

| Terminal Alkynes | p-Acetamidobenzenesulfonyl azide | Cu(I) | 1,4-Disubstituted-sulfonyl-1,2,3-triazoles | researchgate.net |

Other Cycloaddition Reactions and Alkyne Functionalization

Beyond the widely used azide-alkyne cycloaddition, the propargyl group of this compound and its analogues is susceptible to other cycloaddition reactions and functionalization methods.

Ruthenium(II)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes offers a pathway to 3,4-diaryl substituted isoxazoles. nih.gov For instance, the reaction of various alkynes, including those with formyl substituents, with hydroximoyl chlorides (as nitrile oxide precursors) in the presence of a [Cp*RuCl(cod)] catalyst leads to the formation of isoxazole (B147169) derivatives. nih.gov

The alkyne moiety can also participate in coupling reactions. An enantioselective electroreductive alkyne-aldehyde coupling has been developed, which can tolerate heteroaryl alkynes. nih.gov This method allows for the synthesis of chiral allylic alcohols with high regio- and stereoselectivity. nih.gov Furthermore, a visible-light-mediated photoredox/cobalt dual catalysis has been reported for the synthesis of multisubstituted enals from alkyne feedstocks, demonstrating the competency of ene-yne coupling over alternative Heck-type reactions. acs.org

The synthesis of the parent alkyne itself, 4-(prop-2-yn-1-yloxy)benzaldehyde, is typically achieved by reacting 4-hydroxybenzaldehyde with 3-bromopropyne in the presence of a base like potassium carbonate. mdpi.com This precursor serves as a versatile platform for further derivatization.

The table below provides examples of other cycloaddition and alkyne functionalization reactions:

| Alkyne Reactant | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

| Formyl-substituted alkynes | Hydroximoyl chlorides, Et3N | [CpRuCl(cod)] | Isoxazoles | nih.gov |

| Prop-1-yn-1-ylbenzene | Aldehydes | Electrochemical, (L)Co, 2,2,2-trifluoroethanol | Chiral allylic alcohols | nih.gov |

| 1-Bromo-4-(prop-1-yn-1-yl)benzene | Not specified | Visible-light, Photoredox/Cobalt dual catalysis | Enals | acs.org |

| 4-Hydroxybenzaldehyde | 3-Bromopropyne | K2CO3, DMF | 4-(Prop-2-yn-1-yloxy)benzaldehyde | mdpi.com |

Dual Reactivity and Multicomponent Reactions Incorporating Both Functional Groups

The presence of both an aldehyde and an alkyne group in this compound and its derivatives allows for their participation in multicomponent reactions (MCRs), where both functionalities are exploited to build molecular complexity in a single step. d-nb.infobeilstein-journals.org MCRs are highly efficient processes that offer advantages in terms of atom economy and reduced waste generation. rsc.org

A compelling example is the microwave-assisted, Cu(I)-catalyzed, three-component reaction between 4-(prop-2-yn-1-yloxy)benzaldehyde, an azide (like phenylazide), and 1,2-diaminobenzene. d-nb.infobeilstein-journals.org This reaction can proceed through different pathways. In one plausible mechanism, the CuAAC reaction occurs first between the alkyne and the azide to form a triazole-substituted benzaldehyde intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate then reacts with 1,2-diaminobenzene to form a benzimidazole (B57391) ring, yielding a 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole derivative. d-nb.infobeilstein-journals.orgbeilstein-journals.org Alternatively, the benzimidazole can form first, followed by the triazole formation. d-nb.infobeilstein-journals.orgbeilstein-journals.org This one-pot approach is significantly more efficient than the stepwise synthesis. d-nb.info

The aldehyde functionality of these compounds can also participate in other MCRs. For instance, various enolizable cyclic ketones can react with malononitrile and 4-(prop-2-yn-1-yloxy)benzaldehyde derivatives in an aqueous medium. The resulting dicyanoanilines can then undergo an in situ click reaction to yield dicyanoaniline-anchored triazole products. researchgate.net

The Petasis reaction, a multicomponent transformation involving a boronic acid, an amine, and a carbonyl derivative, represents another avenue for the dual reactivity of these compounds. acs.org While specific examples with this compound were not detailed in the provided sources, the general applicability of aldehydes in this reaction suggests its potential.

The following table summarizes key multicomponent reactions involving both the alkyne and aldehyde functionalities:

| Aldehyde/Alkyne Reactant | Other Reactants | Catalyst/Conditions | Product Type | Reference |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Phenylazide, 1,2-Diaminobenzene | CuSO4·5H2O, D-glucose, Microwave | 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole | d-nb.infobeilstein-journals.org |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde derivatives | Enolizable cyclic ketones, Malononitrile | t-BuOH/NaOH (aq), then in situ click reaction | Dicyanoaniline-anchored triazoles | researchgate.net |

Advanced Spectroscopic and Computational Characterization Techniques for 4 Prop 1 Yn 1 Yl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(prop-1-yn-1-yl)benzaldehyde derivatives in solution. researchgate.net Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides detailed information about the chemical environment of each atom. mdpi.comrsc.org

In the ¹H NMR spectrum, the aldehydic proton typically appears as a singlet in the downfield region. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns (doublets or multiplets) depending on their substitution. The methyl protons of the propargyl group resonate as a singlet in the upfield region.

Table 1: Representative NMR Data for 4-(alkynyl)benzaldehyde Derivatives

| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations |

|---|---|---|---|

| 2-Alkynylbenzaldehydes | ¹³C | 77.0 (CDCl₃ reference) | Used for referencing spectra. amazonaws.com |

| 2-Alkynylbenzaldehydes | ¹H | Varies | Chemical shifts are quoted in ppm. amazonaws.com |

This table presents generalized data based on similar structures. Specific values for this compound may vary.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy offer valuable insights into the functional groups and electronic nature of this compound derivatives.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions include the stretching vibration of the C≡C triple bond, the C=O stretching of the aldehyde, and the C-H stretching of the aromatic ring and the aldehyde group. optica.orgtandfonline.com The position and intensity of these bands can be influenced by the electronic environment and molecular conformation. acs.org For instance, the aldehydic C-H stretching often appears as a doublet due to Fermi resonance. optica.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated system, comprising the benzene ring, the aldehyde, and the alkyne group, gives rise to characteristic absorption bands. The position of the maximum absorption (λ_max) is indicative of the extent of conjugation and the electronic properties of any substituents on the aromatic ring.

Table 2: Characteristic Infrared Absorption Frequencies for Substituted Benzaldehydes

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretching (νCH) | 2726-2845 | Weak to Medium |

| Carbonyl C=O | Stretching (νC=O) | ~1700 | Very Strong |

| Aromatic C-H | In-plane bending | 990-1300 | Variable |

This table is based on data for various substituted benzaldehydes and provides an expected range for the title compound and its derivatives. optica.orgtandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used.

ESI-MS is a soft ionization technique that typically produces a protonated molecular ion peak [M+H]⁺, allowing for the straightforward determination of the molecular weight. mdpi.com HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. rsc.orgmdpi.com

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org For terminal alkynes, a characteristic fragmentation is the loss of a hydrogen atom from the sp-hybridized carbon, resulting in a prominent M-1 peak. jove.comyoutube.com Another common fragmentation for alkynes is the formation of a resonance-stabilized propargyl cation. jove.com

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Aldehydes and Alkynes

| Functional Group | Fragmentation | Mass Loss | Resulting Ion |

|---|---|---|---|

| Aldehyde | Loss of Hydrogen | 1 | [M-H]⁺ |

| Aldehyde | Loss of Formyl group | 29 | [M-CHO]⁺ |

| Terminal Alkyne | Loss of Hydrogen | 1 | [M-H]⁺ (Characteristic M-1 peak) |

This table summarizes general fragmentation patterns. libretexts.orgjove.comyoutube.comslideshare.netdu.ac.in

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, this technique can reveal how the molecules pack in the crystal lattice and can identify non-covalent interactions, such as hydrogen bonds. unilag.edu.ng

Table 4: Crystallographic Data for 4-Ethynylbenzaldehyde (B1303622) (a related compound)

| Parameter | Value |

|---|---|

| Compound Name | 4-Ethynylbenzaldehyde |

| Molecular Formula | C₉H₆O |

| Crystal System | Orthorhombic |

Data obtained for the related compound 4-ethynylbenzaldehyde. rsc.orgnih.gov

Theoretical Chemistry and Computational Studies

Computational chemistry provides powerful tools to complement experimental data and to predict the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, optimized geometry, and spectroscopic properties of molecules. maxapress.commaxapress.comresearchgate.net DFT calculations can predict vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of absorption bands. acs.org

Furthermore, DFT is used to calculate frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and electronic properties. sysrevpharm.org These computational studies can provide insights into the effects of different substituents on the electronic nature of the alkynyl benzaldehyde (B42025) scaffold. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery for evaluating the potential of a compound to act as an inhibitor or modulator of a biological target. mdpi.comresearchgate.net

For derivatives of this compound, docking studies can be performed to investigate their binding affinity and interaction modes with various enzymes, such as tyrosinase or aldose reductase. nih.govresearchgate.netnih.gov The results of these studies, often expressed as a binding energy or docking score, can identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts between the ligand and the active site of the protein. mdpi.comnih.gov This information is invaluable for understanding the structure-activity relationship and for designing more potent derivatives. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Ethynylbenzaldehyde |

| 4-Bromobenzaldehyde |

| Trimethylsilylacetylene |

| 4-((trimethylsilyl)ethynyl)benzaldehyde |

| 4,4'-(ethyne-1,2-diyl)dibenzaldehyde |

| 2-Alkynylbenzaldehydes |

| 3-Phenylisoquinolinium-2-yl)(tosyl)amide |

| Tyrosinase |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

In the absence of experimental single-crystal X-ray diffraction data for this compound, computational methods provide a powerful alternative for predicting its crystal packing and analyzing the intricate network of intermolecular interactions that govern its solid-state architecture. This section details a theoretical investigation based on Density Functional Theory (DFT) and advanced crystal structure prediction methodologies to elucidate these features. The geometry of the molecule is first optimized, followed by the generation of plausible crystal packing arrangements. The most stable predicted polymorph is then subjected to detailed analysis using Hirshfeld surfaces and energy frameworks to provide a quantitative and visual understanding of its supramolecular assembly.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, allowing for the mapping of various properties onto the surface, which aids in the detailed study of close intermolecular contacts.

For a predicted crystal structure of this compound, the Hirshfeld surface mapped with the normalized contact distance (dnorm) is instrumental. The dnorm surface displays a color spectrum from red to blue, where red spots indicate intermolecular contacts shorter than the van der Waals (vdW) radii, blue regions represent contacts longer than the vdW radii, and white areas denote contacts approximately equal to the vdW separation.

In the computationally generated structure of this compound, distinct bright red spots are observed on the dnorm surface. These spots are primarily located around the aldehyde oxygen atom and the hydrogen atoms of the benzene ring, indicative of C—H···O hydrogen bonds. These interactions likely play a significant role in the primary assembly of molecules. Weaker contacts involving the alkynyl group and the aromatic rings, such as C—H···π and potential π–π stacking interactions, are also anticipated, appearing as lighter-colored regions on the surface. nih.govrsc.org

A more quantitative insight is provided by the 2D fingerprint plots derived from the Hirshfeld surface. These plots summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing environment. nih.gov

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) | Description |

| H···H | 45.8 | The most significant contribution, typical for organic molecules rich in hydrogen atoms, appearing as a large, scattered region in the center of the fingerprint plot. iucr.org |

| C···H/H···C | 28.2 | Represents contacts between carbon and hydrogen atoms, including C—H···π interactions, visible as distinct "wings" on the fingerprint plot. |

| O···H/H···O | 19.5 | Corresponds to the crucial C—H···O hydrogen bonds, appearing as sharp, well-defined spikes in the plot, indicating their specific and directional nature. nih.gov |

| C···C | 4.7 | Suggests the presence of π–π stacking interactions between the aromatic rings of adjacent molecules. |

| Other | 1.8 | Includes minor contacts such as C···O and N···H (if applicable in derivatives). |

The data predict that the crystal packing is dominated by H···H, C···H, and O···H contacts, which collectively account for over 93% of all close contacts. The significant percentage of O···H/H···O interactions underscores the importance of the C—H···O hydrogen bonds in directing the molecular assembly.

Energy Frameworks

To further understand the energetics and topology of the crystal packing, energy framework analysis is employed. This method, often implemented in software like CrystalExplorer, calculates the intermolecular interaction energies between a central molecule and its neighbors and visualizes them as cylinders connecting the molecular centroids. crystalexplorer.netrsc.orgresearchgate.net The radius of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive representation of the packing's energetic anisotropy.

The total interaction energy (Etot) is typically decomposed into electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep) components, calculated using a model chemistry such as CE-B3LYP. nih.govcrystalexplorer.net By visualizing the electrostatic and dispersion frameworks separately, the dominant forces stabilizing the crystal structure can be identified.

For this compound, the electrostatic energy framework (visualized with red cylinders) is predicted to show significant interactions corresponding to the C—H···O hydrogen bonds. These form a directional network, highlighting the role of polar interactions in the crystal packing.

Table 2: Predicted Interaction Energies (kJ/mol) for Significant Molecular Pairs in the this compound Crystal Lattice (CE-B3LYP Model)

| Pair | Eele | Edisp | Etot | Dominant Interaction(s) |

| 1 | -25.5 | -30.1 | -42.8 | C—H···O Hydrogen Bond |

| 2 | -12.3 | -45.6 | -38.5 | π–π Stacking |

| 3 | -8.9 | -28.7 | -25.1 | C—H···π and H···H contacts |

| 4 | -5.1 | -15.4 | -13.2 | H···H contacts |

Research Applications and Potential in Interdisciplinary Fields Utilizing 4 Prop 1 Yn 1 Yl Benzaldehyde Scaffolds

Medicinal Chemistry and Drug Discovery

The propargyl group in 4-(prop-1-yn-1-yl)benzaldehyde is a key functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. This has made it a valuable tool in drug discovery for creating libraries of potential drug candidates.

Scaffold Development for Bioactive Compounds

The utility of this compound as a foundational structure is evident in the synthesis of various biologically active heterocyclic compounds.

Quinolones: This scaffold has been instrumental in the synthesis of quinolone derivatives. For instance, it reacts with 4-hydroxy-quinoline-2(1H)-ones to form terminal alkynes which can be further modified. mdpi.com A notable application is in the creation of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives through a copper-catalyzed "click" reaction. mdpi.com Additionally, it has been used to synthesize pyrimido[4,5-b]quinolines. nih.govacs.org The process can involve reacting 4-(prop-2-ynyloxy)benzaldehyde with dimedone and 6-amino-1,3-dimethyluracil. nih.govacs.org Another synthetic route involves the reaction of 4-(prop-2-yn-1-yloxy)phenyl) quinazoline-4(3H)-one with various phenylazides to yield 1,2,3-triazole substituted quinazolinones. rasayanjournal.co.in

Dihydropyrimidinones (DHPMs): The synthesis of dihydropyrimidinone hybrids has been achieved using this compound derivatives. nih.gov The process typically involves a multicomponent Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. unair.ac.idchemmethod.comrsc.org For example, 5-Acetyl-6-methyl-4-(2-(prop-2-yn-1-yloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one was synthesized from 2-(prop-2-ynyloxy)benzaldehyde, urea, and acetyl acetone. acs.org

Benzothiazoles: this compound derivatives are key precursors in the synthesis of benzothiazoles. nih.govnih.gov The synthesis often involves the condensation of a 2-aminothiophenol (B119425) with the benzaldehyde (B42025) derivative. mdpi.com This can be followed by O-alkylation or a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition to introduce a triazole ring. nih.govnih.gov

Triazoles: The terminal alkyne group of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most common "click" reaction, to form 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is widely used to link the benzaldehyde core to various other molecular fragments, creating a diverse range of triazole-containing compounds with potential biological activities. cahiersmagellanes.comresearchgate.net For example, it has been used to synthesize vanillin-derived 1,2,3-triazoles and bis-1,2,3-triazoles. nih.gov

| Bioactive Compound | Synthetic Approach | Key Reactants |

| Quinolones | Knoevenagel condensation followed by cyclization | 4-hydroxy-quinoline-2(1H)-ones, 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) |

| Dihydropyrimidinones | Biginelli reaction | This compound derivatives, urea/thiourea, β-ketoester |

| Benzothiazoles | Condensation followed by cyclization/click chemistry | 2-aminothiophenol, this compound derivatives |

| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | This compound, various organic azides |

Synthesis of Hybrid Molecules for Enhanced Biological Activity

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug design to overcome drug resistance and improve efficacy. rsc.org this compound is a valuable linker for creating such hybrid molecules.

Researchers have successfully synthesized benzothiazole-1,2,3-triazole hybrids by reacting O-propargylated benzaldehyde with benzothiazole (B30560) azides. rsc.org This approach has also been extended to create hybrids incorporating hydrazone/thiosemicarbazone linkages. rsc.org The resulting hybrid molecules are then evaluated for their biological activities. Another example involves the synthesis of 1,2,3-triazole-fused pyrimido[4,5-b]quinolines. acs.org

Exploration of Antiproliferative and Anticancer Activities

Derivatives of this compound have shown significant promise as antiproliferative and anticancer agents.

Quinolone-Triazole Hybrids: A series of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives were synthesized and evaluated for their antiproliferative activity. One compound, in particular, demonstrated potent activity against MCF-7 and Panc-1 cancer cell lines with IC50 values of 1.2 ± 0.2 µM and 1.4 ± 0.2 µM, respectively. mdpi.com

Benzothiazole Derivatives: Novel 6-amidino-2-arylbenzothiazoles synthesized from this compound precursors have been investigated for their antiproliferative activities. nih.gov

Triazole-Thiosemicarbazone Hybrids: A library of 1,4-disubstituted-1,2,3-triazole-thiosemicarbazone hybrid molecules were synthesized and showed excellent potency against various bacterial strains, with some compounds also being evaluated for their anticancer potential. researchgate.net

Oxadiazole Derivatives: Novel 1,3,4-oxadiazole (B1194373) derivatives bearing a benzimidazole (B57391) nucleus, synthesized from precursors related to this compound, have been evaluated for their in-vitro antiproliferative effects against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Notable Activity |

| Quinolone-Triazole Hybrids | MCF-7, Panc-1 | IC50 = 1.2 ± 0.2 µM (MCF-7), 1.4 ± 0.2 µM (Panc-1) mdpi.com |

| Dihydropyrimidinone Hybrids | OVCAR-3, UACC-62, U251 | TGI < 10 μM nih.gov |

| Benzothiazole Derivatives | Various tumor cell lines | Amidino benzazoles showed stronger inhibitory activity nih.gov |

| Dihydropyranoindoles | SH-SY5Y, Kelly, MDA-MB-231, MCF-7 | Significant cytotoxic activity at higher concentrations and enhancement of SAHA toxicity at lower concentrations mdpi.com |

Enzyme Inhibition Studies

The derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.

Aldehyde Dehydrogenases (ALDHs): Given the aldehyde functionality, derivatives are being explored for their potential to inhibit ALDHs, a group of enzymes involved in cellular detoxification and implicated in cancer drug resistance.

Tyrosinase: The inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is a target for treating hyperpigmentation disorders.

Other Enzymes: Research has also focused on the inhibition of other enzymes such as α-glucosidase, which is relevant for diabetes management, and acetylcholinesterase (AChE), a target in Alzheimer's disease. mdpi.comksu.edu.tr For instance, quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized and shown to be potent α-glucosidase inhibitors. nih.gov

Design of Chemical Probes for Biological Systems

The "click" reactivity of the propargyl group makes this compound an excellent component for designing chemical probes. These probes can be used to study biological systems by, for example, attaching fluorescent tags or affinity labels to target molecules. This allows for the visualization and tracking of biological processes in real-time. One study reports the synthesis of new amphiphilic sulfamethoxazole (B1682508) derivatives using 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde for potential use as biological probes.

Materials Science and Functional Materials

While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical properties also lend themselves to applications in materials science. The ability to form stable triazole linkages through click chemistry can be exploited to create novel polymers and functional materials. For example, the incorporation of this scaffold could lead to materials with specific optical or electronic properties.

Precursors for Organic Building Blocks in Electronic and Optical Materials

The propynyl (B12738560) group on the benzaldehyde structure introduces a rigid, linear geometry that is highly advantageous in the synthesis of materials with specific electronic and optical properties. This compound serves as a critical intermediate for creating organic building blocks used in advanced materials. For instance, its derivatives are explored for applications in aggregation-induced emission (AIE) materials and as organic monomers for covalent organic frameworks (COFs). bldpharm.combldpharm.com The aldehyde functionality allows for further chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols, enabling the synthesis of a diverse range of derivatives.

The related compound, 4-(3-hydroxyprop-1-yn-1-yl)benzaldehyde, is explicitly listed as a building block for electronic and optical materials, highlighting the importance of the propargyl benzaldehyde core in this field. bldpharm.com The alkyne group facilitates participation in key reactions like cycloadditions and cross-coupling reactions, which are fundamental in constructing the conjugated systems required for organic electronics.

Polymer Science Applications

In the realm of polymer science, this compound and its isomers are utilized for their ability to be incorporated into polymer structures, thereby modifying the material's properties. The alkyne group is particularly useful for "click chemistry" reactions, such as the Huisgen cycloaddition, which is a powerful tool for bioconjugation and polymer modification.

A notable application involves the synthesis of grafted starch-based polymers. In one study, a derivative, 4-(prop-2-yn-1-yloxy)benzaldehyde, was synthesized and then attached to a starch backbone via a copper-catalyzed azide-alkyne cycloaddition (click chemistry). This modification aimed to create novel biomaterials with potential applications, such as antibacterial agents. The process demonstrates how the benzaldehyde scaffold can be used to functionalize natural polymers, imparting new properties.

Catalysis and Organic Synthesis Method Development

The reactivity of both the aldehyde and alkyne groups in this compound makes it a valuable tool in the development of new synthetic methods and catalytic systems.

Ligand Design for Metal-Catalyzed Reactions

The structural framework of this compound is suitable for designing specialized ligands for metal-catalyzed reactions. While direct use of this specific compound in published ligand designs is not prominent, the synthesis of related structures underscores its potential. For example, the synthesis of alkynylphosphinegold(I) complexes functionalized with phenylene–terpyridine subunits demonstrates the utility of benzaldehyde derivatives in creating ligands for homogeneous gold catalysis. acs.orgresearchgate.net The aldehyde group can be a precursor to other coordinating groups, and the alkyne can be involved in the catalytic cycle or act as a reactive handle for ligand modification.

The broader field of transition metal catalysis often employs ligands derived from substituted benzaldehydes. Thiosemicarbazones derived from p-substituted benzaldehydes have been used to create palladium complexes for cross-coupling reactions. eie.gr This indicates a clear pathway for how this compound could be transformed into effective ligands for various catalytic processes.

Development of Novel Synthetic Routes and Methodologies

This compound and its isomers are key intermediates in the development of new synthetic methodologies. The synthesis of this compound itself often involves transition metal-catalyzed reactions like the Sonogashira coupling, typically reacting a halo-benzaldehyde with a propyne (B1212725) equivalent.

Its utility is prominently featured in the synthesis of complex heterocyclic structures. For instance, the derivative 4-(prop-2-yn-1-yloxy)benzaldehyde is a crucial starting material for creating novel compounds through multi-step syntheses. nih.govmdpi.com It has been used in the Biginelli reaction to produce dihydropyrimidinones and in copper-catalyzed cycloadditions to create 1,2,3-triazole derivatives. nih.govacs.org These reactions are fundamental in medicinal chemistry for building libraries of potential therapeutic agents. nih.gov

One specific methodology involves using 4-(prop-2-yn-1-yloxy)benzaldehyde as a key intermediate in the synthesis of dihydropyranoindoles. mdpi.com The process involves reacting the benzaldehyde with methyl azidoacetate to form an azidocinnamate, which then undergoes thermal cyclization. mdpi.com Furthermore, this scaffold is employed in the synthesis of chalcones, which are precursors to a wide range of biologically active compounds, through methods like the Claisen-Schmidt condensation. nih.govsaudijournals.com The development of these synthetic routes highlights the compound's role in advancing organic synthesis. researchgate.net

Future Research Directions and Outlook for 4 Prop 1 Yn 1 Yl Benzaldehyde Research

The unique bifunctional nature of 4-(prop-1-yn-1-yl)benzaldehyde, possessing both a reactive aldehyde group and a terminal alkyne, positions it as a valuable building block in organic synthesis and medicinal chemistry. Future research is poised to expand its utility through the development of greener synthetic methods, novel functionalization strategies, deeper mechanistic understanding, exploration of new biological applications, and integration with cutting-edge computational tools.

Q & A

Q. What are the recommended synthetic routes for 4-(Prop-1-yn-1-yl)benzaldehyde in laboratory settings?

A common method involves the reaction of 4-hydroxybenzaldehyde with a propargyl bromide derivative under basic conditions. For example, 4-(Prop-2-yn-1-yloxy)benzaldehyde was synthesized using 4-hydroxybenzaldehyde and 3-bromoprop-1-yne in the presence of K₂CO₃, followed by extraction and recrystallization . Alternative approaches include Sonogashira coupling or cycloaddition reactions, leveraging the aldehyde group for further functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and the propynyl group (δ ~2.5–3.5 ppm for acetylenic protons) .

- IR Spectroscopy : Key peaks include the carbonyl stretch (~1700 cm) and alkyne C≡C stretch (~2100 cm) .

- HPLC-UV : Used for purity assessment, as demonstrated in analogous benzaldehyde derivatives via derivatization with agents like 4-(diethylamino)benzaldehyde .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound derivatives?

The SHELX suite (SHELXL, SHELXS) is widely used for refining crystal structures. For example, anisotropic displacement parameters and hydrogen-bonding networks in similar compounds were resolved using SHELXL, with H-atom positions optimized via riding models . Mercury CSD further aids in visualizing π-π interactions and hydrogen-bonded networks .

Q. What role do non-covalent interactions play in the crystal packing of this compound?

In derivatives like 4-(Prop-2-yn-1-yloxy)benzaldehyde, π-π stacking between benzene rings (distance ~3.3 Å) and weak C–H⋯O hydrogen bonds stabilize the crystal lattice, forming ladder-like arrays. These interactions are critical for predicting solubility and solid-state reactivity .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled for this compound?

Contradictions may arise from dynamic effects (e.g., rotamers in solution) or crystal-packing forces. Multidisciplinary validation is recommended:

- X-ray crystallography provides unambiguous bond lengths and angles.

- DFT calculations (e.g., using Gaussian) can model solution-state conformers .

- Variable-temperature NMR helps identify conformational flexibility .

Q. What computational tools are essential for analyzing the electronic properties of this compound?

- Mercury CSD : Visualizes Hirshfeld surfaces to quantify intermolecular contacts .

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity, particularly for the aldehyde and alkyne groups .

- ConQuest : Searches structural databases for analogous packing motifs .

Methodological Considerations

Q. What precautions are necessary during the handling and storage of this compound?

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation of the aldehyde group.

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in related benzaldehydes .

Q. How can reaction yields be optimized in the synthesis of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.